

BAY-826: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BAY-826**, a potent and selective TIE-2 inhibitor. This document consolidates key data, outlines experimental protocols, and visualizes the relevant signaling pathway to support further research and development efforts.

Core Compound Information

BAY-826 is a small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	1448316-08-2	[1]
Molecular Weight	558.53 g/mol	[1]
Molecular Formula	C26H19F5N6OS	[1]

Quantitative Data

BAY-826 has been characterized by its high potency and selectivity for TIE-2 and a small number of other kinases. The following table summarizes its binding affinities and inhibitory concentrations.

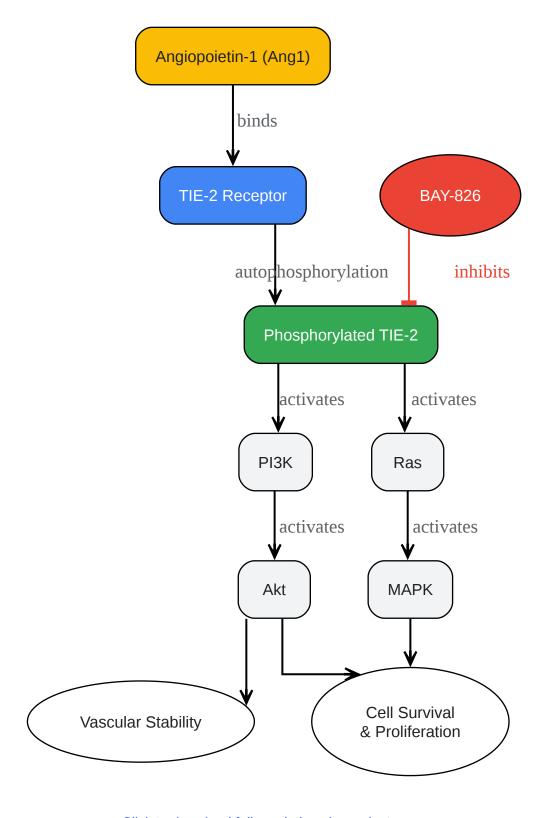


Parameter	Target	Value	Assay	Reference
Kd	TIE-2	1.6 nM	KINOMEscan	[1]
Kd	TIE-1	0.9 nM	KINOMEscan	
Kd	DDR1	0.4 nM	KINOMEscan	_
Kd	DDR2	1.3 nM	KINOMEscan	_
Kd	LOK (STK10)	5.9 nM	KINOMEscan	_
EC50	TIE-2 Autophosphoryla tion	~1.3 nM	Cellular Assay (HUVEC)	_

Signaling Pathway

BAY-826 exerts its effects by inhibiting the TIE-2 signaling pathway, which is crucial for angiogenesis and vascular stability. The following diagram illustrates the canonical TIE-2 signaling cascade that is inhibited by **BAY-826**.





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BAY-826 inhibits TIE-2 autophosphorylation and downstream signaling.

Experimental Protocols



The following protocols are representative methodologies for studying the effects of **BAY-826**.

In Vitro TIE-2 Kinase Inhibition Assay

This protocol is based on a typical luminescence-based kinase assay format to measure the inhibitory effect of **BAY-826** on TIE-2 activity.

Workflow:

Workflow for in vitro TIE-2 kinase inhibition assay.

Detailed Steps:

- Reagent Preparation: Thaw TIE-2 enzyme, kinase assay buffer, ATP, and substrate on ice.
 Prepare serial dilutions of BAY-826 in the kinase assay buffer.
- Reaction Setup: In a 96-well plate, add the kinase assay buffer, diluted **BAY-826** or vehicle control, and the substrate.
- Initiate Reaction: Add the TIE-2 enzyme to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 45 minutes.
- Signal Generation: Stop the reaction and generate a luminescent signal according to the manufacturer's instructions (e.g., using ADP-Glo™ Kinase Assay kit).
- Data Analysis: Measure luminescence using a microplate reader. The inhibitory activity of BAY-826 is determined by the reduction in the luminescent signal compared to the vehicle control.

Western Blot for TIE-2 Phosphorylation

This protocol outlines the steps to assess the effect of **BAY-826** on TIE-2 autophosphorylation in a cellular context.

Workflow:

Workflow for Western blot analysis of TIE-2 phosphorylation.



Detailed Steps:

- Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to adhere. Treat the cells with varying concentrations of **BAY-826** for a specified time. A stimulant like Angiopoietin-1 may be used to induce TIE-2 phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-TIE2 Tyr992) overnight at 4°C.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalization: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total TIE-2.

In Vivo Syngeneic Mouse Glioma Model

This protocol describes the establishment of a syngeneic glioma model to evaluate the in vivo efficacy of **BAY-826**.

Workflow:

Workflow for in vivo evaluation of **BAY-826** in a syngeneic glioma model.

Detailed Steps:



- Cell Preparation: Culture a murine glioma cell line (e.g., GL261) in appropriate media. On the day of implantation, harvest the cells and prepare a single-cell suspension.
- Intracranial Implantation: Anesthetize syngeneic mice (e.g., C57BL/6) and stereotactically inject the glioma cells into the brain.
- Treatment: Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), begin treatment with BAY-826, typically administered by oral gavage.
- Monitoring and Endpoint: Monitor the mice for tumor growth (e.g., via bioluminescence imaging) and signs of neurological symptoms. The primary endpoint is typically overall survival.
- Tissue Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers of angiogenesis and immune cell infiltration.

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References

- 1. medchemexpress.com [medchemexpress.com]
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